![molecular formula C9H9N3S3 B12904939 5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione CAS No. 90180-66-8](/img/structure/B12904939.png)
5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of thiadiazoles
準備方法
The synthesis of 5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 2-(methylthio)aniline with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the desired thiadiazole compound. The reaction conditions usually involve heating the reactants in an appropriate solvent, such as ethanol or methanol, at elevated temperatures for several hours.
化学反応の分析
5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or thiols.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has been tested against various bacterial and fungal strains, as well as cancer cell lines, demonstrating significant inhibitory effects.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development. It has shown potential as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and promoting cell death.
類似化合物との比較
5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione can be compared with other thiadiazole derivatives, such as:
5-((2-Aminophenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: This compound has similar biological activities but differs in the substitution pattern on the phenyl ring.
5-((2-Methylphenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: This compound has a methyl group instead of a methylthio group, leading to differences in its chemical reactivity and biological activity.
5-((2-Chlorophenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: The presence of a chlorine atom on the phenyl ring can significantly alter the compound’s properties, including its solubility and biological activity.
特性
CAS番号 |
90180-66-8 |
|---|---|
分子式 |
C9H9N3S3 |
分子量 |
255.4 g/mol |
IUPAC名 |
5-(2-methylsulfanylanilino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C9H9N3S3/c1-14-7-5-3-2-4-6(7)10-8-11-12-9(13)15-8/h2-5H,1H3,(H,10,11)(H,12,13) |
InChIキー |
NASOBPCNUVQFQS-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1NC2=NNC(=S)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
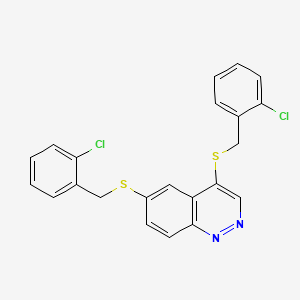
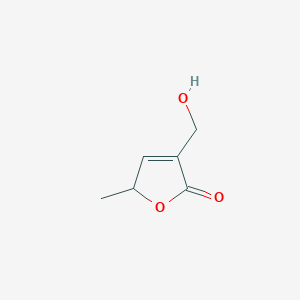
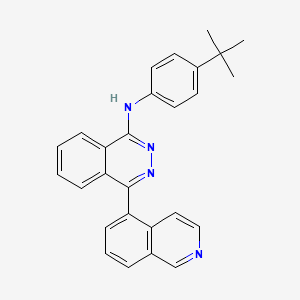
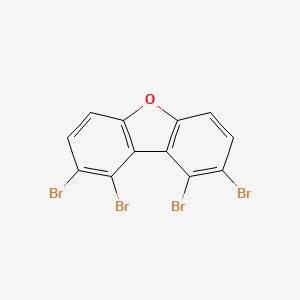
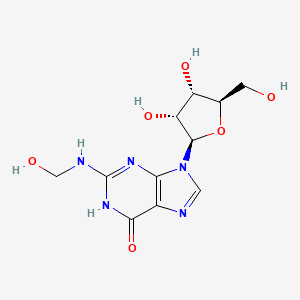
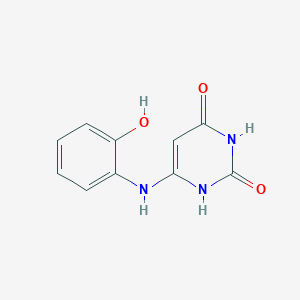


![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)

![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
